

# Mass spectrometry fragmentation of 2,2-Diphenylcyclopropanecarbonitrile

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## Compound of Interest

Compound Name:	2,2-Diphenylcyclopropanecarbonitrile
Cat. No.:	B057357

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **2,2-Diphenylcyclopropanecarbonitrile**

## Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of **2,2-Diphenylcyclopropanecarbonitrile**. As a molecule incorporating a strained cyclopropane ring, two aromatic systems, and a nitrile functional group, its fragmentation is governed by a complex interplay of charge stabilization, ring strain relief, and rearrangement reactions. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, predictive fragmentation patterns, and a foundational experimental protocol for structural elucidation via mass spectrometry.

## Introduction: The Structural Challenge

**2,2-Diphenylcyclopropanecarbonitrile** ( $C_{16}H_{13}N$ , Monoisotopic Mass: 219.10 Da) is a molecule of significant structural interest.<sup>[1]</sup> The gem-diphenyl substitution on a cyclopropane ring creates a highly strained system, while the nitrile group introduces a key functional handle. Understanding the gas-phase ion chemistry of this molecule is critical for its unambiguous identification in complex matrices, whether in synthetic chemistry, metabolomics, or forensic analysis.

Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a molecular fingerprint by inducing reproducible fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio ( $m/z$ ), revealing the molecular weight and, more importantly, the intricate pathways through which the parent ion disassembles. The stability of the resulting fragment ions is a primary determinant of the fragmentation pattern, with pathways favoring the formation of stable carbocations being particularly prominent.<sup>[2][3]</sup> This guide elucidates the predicted fragmentation cascade of **2,2-Diphenylcyclopropanecarbonitrile**, grounding the analysis in the fundamental principles of ion stability and rearrangement reactions.

## Foundational Principles & The Molecular Ion

Upon electron ionization (typically at 70 eV), the molecule loses an electron to form the molecular ion ( $M^{+\bullet}$ ) at  $m/z$  219. The presence of a single nitrogen atom is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.<sup>[4][5]</sup>

The initial fragmentation is driven by two key factors:

- **Relief of Ring Strain:** The three-membered cyclopropane ring is highly strained and susceptible to ring-opening upon ionization, which initiates a cascade of fragmentation events.<sup>[6]</sup>
- **Formation of Stabilized Cations:** The presence of two phenyl groups provides a powerful driving force for fragmentations that lead to resonance-stabilized carbocations, such as benzylic and diphenylmethyl (benzhydryl) type cations.<sup>[3]</sup>

## Primary Fragmentation Pathways and Mechanistic Interpretation

The fragmentation of the **2,2-Diphenylcyclopropanecarbonitrile** molecular ion is predicted to proceed through several competing but mechanistically sound pathways. The energetic instability of the initial radical cation drives it to break apart into smaller, more stable ions and neutral species.

## Pathway A: Ring Opening and Formation of the Benzhydryl Cation

This is anticipated to be a dominant pathway due to the exceptional stability of the resulting cation.

- Ionization and Ring Opening: The initial  $M^{+\bullet}$  at  $m/z$  219 undergoes cleavage of a C-C bond within the cyclopropane ring.
- Rearrangement and Cleavage: This is followed by a rearrangement and cleavage event that expels a neutral radical of acetonitrile and a hydrogen atom, or more simply a  $C_2H_2N^{\bullet}$  radical (mass 40).
- Formation of the Benzhydryl Cation: This cascade results in the formation of the highly stable diphenylmethyl cation (benzhydryl cation) at  $m/z$  167. This ion is stabilized by the delocalization of the positive charge across both phenyl rings and is a common feature in the mass spectra of diphenyl-substituted compounds.

## Pathway B: Loss of Hydrogen Cyanide (HCN)

The nitrile group represents a potential site for elimination.

- $[M-HCN]^{+\bullet}$  Formation: The molecular ion can undergo a rearrangement to eliminate a neutral molecule of hydrogen cyanide (HCN, mass 27). This is a characteristic fragmentation for many nitrile-containing compounds.<sup>[7]</sup>
- Resulting Ion: This pathway leads to the formation of a radical cation at  $m/z$  192, corresponding to a diphenylcyclopropene or a rearranged isomer.

## Pathway C: Loss of a Phenyl Radical

Cleavage of the bond connecting one of the phenyl groups to the cyclopropane ring is another viable route.

- $[M-C_6H_5]^+$  Formation: The molecular ion loses a phenyl radical ( $\bullet C_6H_5$ , mass 77).
- Resulting Ion: This produces a cation at  $m/z$  142. The structure is likely a phenyl-substituted cyclopropyl nitrile cation, which can undergo further rearrangement.

## Pathway D: Loss of a Hydrogen Radical

The loss of a single hydrogen atom is a common initial fragmentation step.[\[4\]](#)[\[6\]](#)

- $[M-H]^+$  Formation: The loss of a hydrogen radical from the carbon atom bearing the nitrile group is particularly favored, as the resulting positive charge is stabilized by both the adjacent phenyl groups and the nitrile group.
- Resulting Ion: This pathway generates a prominent ion at m/z 218.

## Secondary Fragmentation: The Fate of Primary Ions

The primary fragment ions, particularly the abundant benzhydyl cation (m/z 167), will undergo further fragmentation to produce the lower-mass region of the spectrum.

- From m/z 167: The benzhydyl cation is a major source of subsequent fragments. It can lose a phenyl radical to form the phenyl cation ( $C_6H_5^+$ ) at m/z 77 or undergo rearrangement and lose a neutral benzene molecule to form the tropylium ion ( $C_7H_7^+$ ) at m/z 91. The tropylium ion is an aromatic, highly stable seven-membered ring cation and its peak is often very intense.
- From Phenyl Cation (m/z 77): The phenyl cation can subsequently lose acetylene ( $C_2H_2$ ) to form an ion at m/z 51.

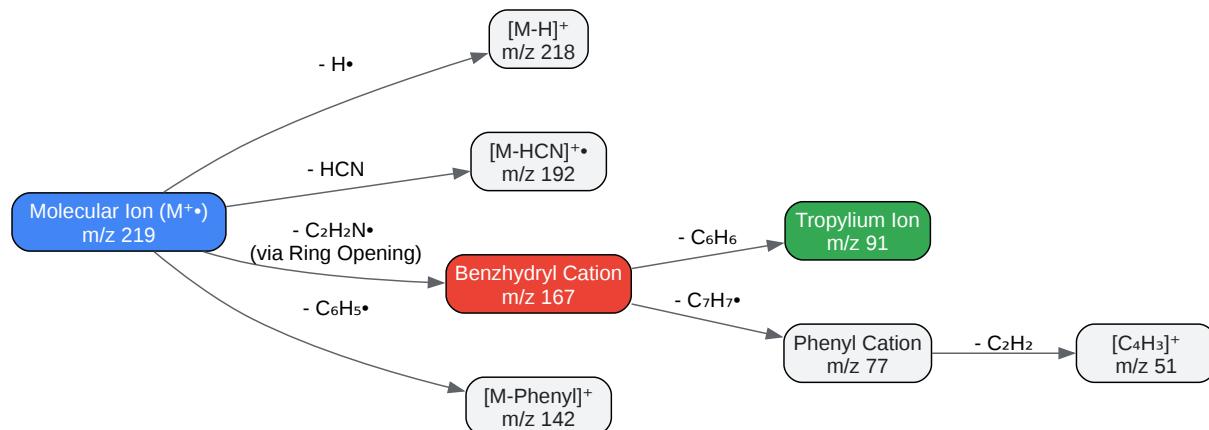
## Summary of Predicted Fragmentation Data

The following table summarizes the key predicted ions in the mass spectrum of **2,2-Diphenylcyclopropanecarbonitrile**.

m/z	Proposed Neutral Loss	Formula of Ion	Proposed Structure/Identity
219	-	$[\text{C}_{16}\text{H}_{13}\text{N}]^{+\bullet}$	Molecular Ion ( $\text{M}^{+\bullet}$ )
218	$\text{H}^{\bullet}$	$[\text{C}_{16}\text{H}_{12}\text{N}]^{+}$	$[\text{M}-\text{H}]^{+}$
192	HCN	$[\text{C}_{15}\text{H}_{12}]^{+\bullet}$	$[\text{M}-\text{HCN}]^{+\bullet}$
167	$\text{C}_2\text{H}_2\text{N}^{\bullet}$	$[\text{C}_{13}\text{H}_{11}]^{+}$	Diphenylmethyl (Benzhydryl) Cation
142	$\text{C}_6\text{H}_5^{\bullet}$	$[\text{C}_{10}\text{H}_8\text{N}]^{+}$	$[\text{M}-\text{Phenyl}]^{+}$
91	$\text{C}_7\text{H}_6$ (from m/z 167)	$[\text{C}_7\text{H}_7]^{+}$	Tropylium Cation
77	$\text{C}_7\text{H}_7^{\bullet}$ (from m/z 167)	$[\text{C}_6\text{H}_5]^{+}$	Phenyl Cation
51	$\text{C}_2\text{H}_2$ (from m/z 77)	$[\text{C}_4\text{H}_3]^{+}$	Cyclobutadienyl Cation derivative

## Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor and product ions.



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Caption: Predicted EI fragmentation pathway of **2,2-Diphenylcyclopropanecarbonitrile**.

## Standard Operating Protocol: Acquiring the Mass Spectrum

This section outlines a self-validating protocol for obtaining the mass spectrum of **2,2-Diphenylcyclopropanecarbonitrile** using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Objective: To generate a reproducible and interpretable electron ionization mass spectrum.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
- Electron Ionization (EI) Source.
- Helium carrier gas (UHP grade).

**Procedure:**

- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
- GC Method Setup:
  - Injection Volume: 1  $\mu$ L.
  - Injector Temperature: 250 °C.
  - Carrier Gas Flow: 1.0 mL/min (constant flow).
  - Oven Program:
    - Initial Temperature: 100 °C, hold for 1 minute.
    - Ramp: 20 °C/min to 300 °C.
    - Final Hold: Hold at 300 °C for 5 minutes.
- MS Method Setup:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Mass Range: Scan from m/z 40 to 400.
  - Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
- Data Acquisition: Inject the sample and initiate the run.
- Data Analysis:

- Identify the chromatographic peak corresponding to the analyte.
- Extract the mass spectrum from the apex or average across the peak.
- Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean spectrum.
- Compare the resulting spectrum with the predicted fragmentation pattern outlined in this guide.

Caption: Experimental workflow for GC-EI-MS analysis.

## Conclusion

The mass spectrometry fragmentation of **2,2-Diphenylcyclopropanecarbonitrile** is a textbook example of how fundamental chemical principles dictate gas-phase ion behavior. The fragmentation is dominated by pathways that relieve the inherent strain of the cyclopropane ring and lead to the formation of the exceptionally stable benzhydryl cation ( $m/z$  167). Secondary fragmentation of this key ion produces other characteristic aromatic fragments, including the tropylum ( $m/z$  91) and phenyl ( $m/z$  77) cations. This detailed guide provides a robust predictive framework for identifying this molecule and serves as a model for interpreting the mass spectra of similarly complex structures.

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